2-Chloro-4,5-difluorobenzenesulfonyl chloride
Overview
Description
2-Chloro-4,5-difluorobenzenesulfonyl chloride is a versatile chemical compound widely used in various fields, particularly in the pharmaceutical industry. It is known for its role as a reagent in the synthesis of sulfonamide drugs. The compound has the molecular formula C6H2Cl2F2O2S and a molecular weight of 247.05 g/mol .
Scientific Research Applications
2-Chloro-4,5-difluorobenzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It plays a crucial role in the development of drugs for treating diseases such as cancer, HIV, and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
This compound is considered hazardous. It has a GHS05 pictogram and the signal word is “Danger”. The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
Mechanism of Action
Target of Action
2-Chloro-4,5-difluorobenzenesulfonyl chloride is a versatile reagent that finds extensive use within the pharmaceutical industry for the synthesis of sulfonamide drugs . It is known to participate in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists .
Biochemical Analysis
Biochemical Properties
2-Chloro-4,5-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, forming stable sulfonamide or sulfonate ester bonds . This reactivity makes it a valuable tool for studying protein function and enzyme activity. Additionally, this compound can be used to introduce fluorine atoms into organic molecules, which can alter their biochemical properties and interactions with other biomolecules .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins and enzymes . This covalent modification can lead to enzyme inhibition or activation, depending on the target and the nature of the modification. For instance, the compound can inhibit serine proteases by reacting with the active site serine residue, forming a stable sulfonate ester bond that prevents substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under ambient conditions but can hydrolyze in the presence of water, leading to the formation of hydrochloric acid and other byproducts . Long-term exposure to this compound can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity or prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages . At low doses, the compound may selectively modify specific proteins or enzymes, leading to subtle changes in cellular function. At higher doses, this compound can cause more widespread effects, including toxicity and adverse reactions . For example, high doses of the compound can lead to severe skin burns and eye damage due to its corrosive nature . It is essential to carefully control the dosage and monitor the effects when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules . These metabolic reactions can affect the overall metabolic flux and alter the levels of specific metabolites in cells . Understanding the metabolic pathways of this compound is crucial for predicting its effects and potential toxicity in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its effects . The distribution and localization of the compound can impact its activity and function in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum or Golgi apparatus, where it can modify proteins involved in protein folding and trafficking . The subcellular localization of the compound can influence its activity and the nature of its interactions with cellular biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 2-chloro-4,5-difluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require anhydrous conditions and may be catalyzed by bases such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions are sulfonamide derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.
2,5-Difluorobenzenesulfonyl chloride: Similar but lacks the chlorine atom at the 2-position.
Uniqueness
2-Chloro-4,5-difluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable reagent in the synthesis of complex molecules. Its specific substitution pattern allows for selective reactions that are not possible with other sulfonyl chlorides.
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITODZKOCXPBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378522 | |
Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67475-58-5 | |
Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67475-58-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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